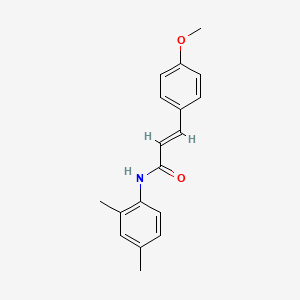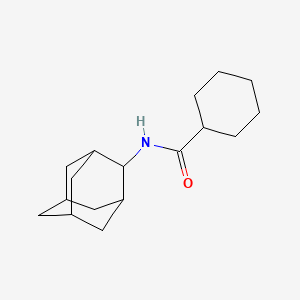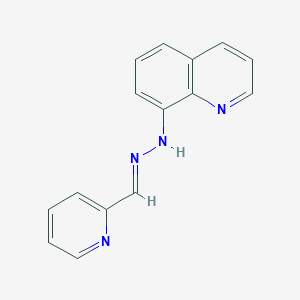
N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as DMMA, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. DMMA is a member of the acrylamide family, which is a class of compounds that are widely used in industry and research due to their unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is activated in response to cellular stress.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of the microtubule network. N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is its potent anticancer activity, which makes it a valuable tool for the development of new cancer therapies. However, N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide can be toxic to normal cells at high concentrations, which limits its use in clinical applications. N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is also relatively unstable and requires careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is the development of new N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide derivatives with improved stability and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide, which could lead to the development of new cancer therapies. Finally, N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide could be further investigated for its potential use as a fluorescent probe for the detection of biological molecules.
Synthesemethoden
The synthesis of N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2,4-dimethylphenylamine and 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the two starting materials, resulting in the formation of N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to exhibit potent anticancer activity against various cancer cell lines. N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has also been investigated for its potential use as a fluorescent probe for the detection of biological molecules.
Eigenschaften
IUPAC Name |
(E)-N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-4-10-17(14(2)12-13)19-18(20)11-7-15-5-8-16(21-3)9-6-15/h4-12H,1-3H3,(H,19,20)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKORUMSHBKYRK-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)


![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)


![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5767500.png)
![N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5767509.png)

